molecular formula C18H18BrNOS B1293333 4'-Bromo-3-thiomorpholinomethyl benzophenone CAS No. 898763-01-4

4'-Bromo-3-thiomorpholinomethyl benzophenone

Cat. No.: B1293333
CAS No.: 898763-01-4
M. Wt: 376.3 g/mol
InChI Key: QXBJJVICPJSHSE-UHFFFAOYSA-N
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Description

4’-Bromo-3-thiomorpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It has the molecular formula C18H18BrNOS and a molecular weight of 376.3 g/mol. This compound is characterized by the presence of a bromine atom at the 4’ position and a thiomorpholinomethyl group at the 3 position of the benzophenone structure.

Preparation Methods

The synthesis of 4’-Bromo-3-thiomorpholinomethyl benzophenone typically involves the reaction of 4-bromobenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4’-Bromo-3-thiomorpholinomethyl benzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The thiomorpholine group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Bromo-3-thiomorpholinomethyl benzophenone has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and protein-ligand binding.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drug candidates with potential therapeutic effects.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The bromine atom and thiomorpholine group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

4’-Bromo-3-thiomorpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

    4’-Chloro-3-thiomorpholinomethyl benzophenone: Similar in structure but with a chlorine atom instead of bromine.

    4’-Methyl-3-thiomorpholinomethyl benzophenone: Contains a methyl group instead of a bromine atom, leading to variations in its chemical behavior and applications.

    4’-Nitro-3-thiomorpholinomethyl benzophenone: The presence of a nitro group can significantly alter its electronic properties and reactivity compared to the bromo derivative.

Properties

IUPAC Name

(4-bromophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNOS/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBJJVICPJSHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643365
Record name (4-Bromophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-01-4
Record name (4-Bromophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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